5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is a complex organic compound characterized by the presence of a benzoyl chloride group, a dimethylsulfamoyl group, and a hexadecylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride typically involves multiple steps, starting with the preparation of the benzoyl chloride precursor. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hexadecylthio group is introduced via thiolation reactions. The final step involves the chlorination of the benzoyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hexadecylthio group may facilitate membrane penetration, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride derivatives: Compounds with similar benzoyl chloride groups but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Thioether derivatives: Compounds with thioether groups but different aromatic or aliphatic substituents.
Uniqueness
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexadecylthio group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
198276-06-1 |
---|---|
Molecular Formula |
C25H42ClNO3S2 |
Molecular Weight |
504.2 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-2-hexadecylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C25H42ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(21-23(24)25(26)28)32(29,30)27(2)3/h18-19,21H,4-17,20H2,1-3H3 |
InChI Key |
XGVWBOAUHJRAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.